An In-Depth Technical Guide to 2-Fluoro-5-methoxynicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Fluoro-5-methoxynicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxynicotinaldehyde (CAS No. 1227597-35-4), a key heterocyclic building block for research and development, particularly within the pharmaceutical and agrochemical sectors. This document delves into the core chemical and physical properties of the compound, explores its synthetic pathways and characteristic reactivity, and highlights its potential as a strategic intermediate in the design of novel bioactive molecules. Detailed experimental protocols for common synthetic transformations and analytical characterization are provided, underpinned by a discussion of safe handling practices. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of this versatile reagent.
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Pyridine scaffolds are also a cornerstone of drug design, present in numerous approved therapeutics. 2-Fluoro-5-methoxynicotinaldehyde combines these privileged features: a fluorinated pyridine ring and a reactive aldehyde functionality. This unique combination makes it a valuable precursor for constructing complex heterocyclic systems.[1] The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the synthesis of diverse compound libraries for biological screening.[2]
Chemical Identity and Physicochemical Properties
2-Fluoro-5-methoxynicotinaldehyde is a substituted pyridinecarboxaldehyde. Its structural and core chemical data are summarized below. While specific experimental data for properties like melting and boiling points are not widely published for this exact compound, data from closely related isomers and analogues are often used for estimation in a research context.
| Property | Data | Source(s) |
| IUPAC Name | 2-Fluoro-5-methoxypyridine-3-carbaldehyde | - |
| CAS Number | 1227597-35-4 | [3][4] |
| Molecular Formula | C₇H₆FNO₂ | [5] |
| Molecular Weight | 155.13 g/mol | [5] |
| Appearance | No data available (predicted to be solid) | - |
| Purity | ≥95% | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
| SMILES | O=CC1=C(F)N=CC(OC)=C1 | [5] |
Synthesis and Reactivity Profile
General Synthetic Approach
The synthesis of substituted nicotinaldehydes often involves the oxidation of the corresponding hydroxymethylpyridine. For instance, a common route to the isomer, 5-fluoro-2-methoxynicotinaldehyde, involves the oxidation of (5-fluoro-2-methoxy-pyridin-3-yl)-methanol using an oxidizing agent like manganese(IV) dioxide in a suitable solvent such as ethyl acetate.[7] A similar strategy is anticipated for the synthesis of 2-Fluoro-5-methoxynicotinaldehyde.
Caption: Generalized oxidation pathway for aldehyde synthesis.
Key Chemical Reactions
The aldehyde functional group is the primary center of reactivity, readily undergoing nucleophilic addition and related transformations.
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Reductive Amination: This is a cornerstone reaction for generating amine derivatives, which are prevalent in pharmaceuticals. The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the corresponding amine.[8] This reaction is highly efficient for creating diverse libraries of compounds from a single aldehyde precursor.[9]
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Wittig Olefination: The Wittig reaction is a powerful method for converting aldehydes into alkenes with high stereo- and regioselectivity.[10][11] The aldehyde reacts with a phosphorus ylide (Wittig reagent) to form an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide.[12][13][14] This allows for the extension of carbon chains and the introduction of various unsaturated moieties.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Claisen-Schmidt condensation with ketones, to form chalcones and related α,β-unsaturated carbonyl compounds, which are themselves important pharmacophores.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of 2-Fluoro-5-methoxynicotinaldehyde in late-stage clinical candidates are not prominently documented in public literature, its value lies in its role as a versatile building block for creating novel chemical entities.[2] Analogous structures, such as fluorinated benzaldehydes, are widely used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][15]
The strategic placement of the fluoro and methoxy groups on the pyridine ring allows for fine-tuning of the electronic and steric properties of the final molecule, which can significantly impact its biological activity and pharmacokinetic profile.[1]
Caption: Role as a versatile building block in API synthesis.
Experimental Protocols
The following are generalized, yet detailed, protocols for common transformations involving 2-Fluoro-5-methoxynicotinaldehyde. Researchers should optimize these conditions for their specific substrates and scales.
Protocol: Reductive Amination
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Reaction Setup: To a solution of 2-Fluoro-5-methoxynicotinaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or dichloroethane) is added the desired primary or secondary amine (1.1 eq.).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The reaction can be monitored by TLC or LC-MS.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting material is consumed (typically 4-16 hours).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol: Wittig Olefination
-
Ylide Preparation: To a suspension of the appropriate phosphonium salt (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0°C is added a strong base (e.g., n-butyllithium or sodium hydride, 1.1 eq.). The mixture is stirred for 30-60 minutes at this temperature to generate the phosphorus ylide.
-
Reaction: A solution of 2-Fluoro-5-methoxynicotinaldehyde (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Caption: Workflow for a typical reductive amination experiment.
Safety and Handling
-
Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.[17]
-
Avoid breathing dust, fumes, or vapors.[16]
-
Wash hands thoroughly after handling.[17]
-
Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[5]
-
Conclusion
2-Fluoro-5-methoxynicotinaldehyde is a strategically designed chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its combination of a fluorinated pyridine core and a versatile aldehyde functionality provides a robust platform for the synthesis of novel and complex molecules. While detailed characterization and application data in the public domain are still emerging, the established utility of analogous structures strongly supports its value as a key building block in drug discovery programs. The protocols and data presented in this guide offer a solid foundation for researchers to explore the synthetic utility of this promising compound.
References
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The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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High-Quality 2-Fluoro-5-Methoxybenzaldehyde: A Versatile Intermediate for Pharmaceuticals and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Wittig Reaction. Organic Chemistry Portal. Available from: [Link]
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Wittig Reaction: Mechanism and Examples. NROChemistry. Available from: [Link]
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The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Available from: [Link]
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Wittig reaction. Wikipedia. Available from: [Link]
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The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. ResearchGate. Available from: [Link]
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2-Fluoro-5-methoxynicotinaldehyde. BIOFOUNT. Available from: [Link]
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Wittig Reaction. Chemistry LibreTexts. Available from: [Link]
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An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available from: [Link]
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